molecular formula C15H14O3 B6397875 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261930-02-2

2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6397875
CAS RN: 1261930-02-2
M. Wt: 242.27 g/mol
InChI Key: JGGCVRPFGDMJCI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% (2M6MBA) is a synthetic compound belonging to the class of organic compounds known as phenylbenzoic acids. It is a white solid with a melting point of 123-125°C and a boiling point of 250-252°C. 2M6MBA is widely used in scientific research as a reagent and has been found to have a variety of applications in a range of areas, including medicinal chemistry and drug discovery.

Mechanism of Action

2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of several enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). COX enzymes are involved in the biosynthesis of prostaglandins and thromboxanes, which are important mediators of inflammation. LOX enzymes are involved in the biosynthesis of leukotrienes, which are important mediators of allergic responses. By inhibiting the activities of these enzymes, 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% can modulate the levels of prostaglandins, thromboxanes, and leukotrienes, and thus modulate the inflammatory and allergic responses.
Biochemical and Physiological Effects
2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro, 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% has been found to inhibit the activities of COX and LOX enzymes, as well as other enzymes involved in the biosynthesis of inflammatory and allergic mediators. In vivo, 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory and anti-allergic effects, as well as potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% is a versatile compound that is widely used in scientific research. It is relatively inexpensive and easy to synthesize and handle, making it an ideal reagent for laboratory experiments. However, it is important to note that 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% is a relatively potent compound, and extreme caution should be taken when handling it, as it can be toxic if inhaled or ingested.

Future Directions

The potential applications of 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% are vast, and there are many avenues for future research. For example, further studies could be conducted to investigate the molecular mechanisms of its anti-inflammatory and anti-allergic effects, as well as its potential anti-cancer effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95%, such as its use in the treatment of inflammatory and allergic diseases. Finally, further research could be conducted to investigate the potential toxic effects of 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95%, and to develop strategies to reduce its toxicity.

Synthesis Methods

2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized by the reaction of 2-methoxyphenol and 6-methylbenzoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTS). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 70-80°C. The reaction is typically complete within 2-4 hours, and the product can be isolated by simple filtration.

Scientific Research Applications

2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% has a wide range of applications in scientific research, including in medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% is used as a reagent to synthesize a variety of compounds, including peptide mimetics, and is often used as a starting material for the synthesis of bioactive compounds. In drug discovery, 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% is used as a starting material for the synthesis of novel compounds with potential therapeutic activity. In biochemistry, 2-(2-Methoxyphenyl)-6-methylbenzoic acid, 95% is used to study the molecular mechanisms of various biochemical processes, such as enzyme catalysis and protein-ligand interactions.

properties

IUPAC Name

2-(2-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-6-5-8-12(14(10)15(16)17)11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCVRPFGDMJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689125
Record name 2'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-02-2
Record name 2'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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